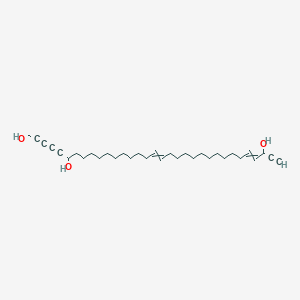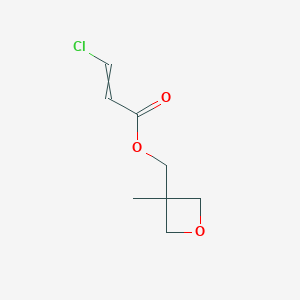
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate: is an organic compound with a unique structure that includes an oxetane ring and a chloropropenoate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate typically involves the reaction of (3-Methyloxetan-3-yl)methanol with 3-chloroprop-2-enoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenoate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alkenes.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The oxetane ring can undergo ring-opening reactions, while the chloropropenoate group can participate in addition and substitution reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
(3-Methyloxetan-3-yl)methyl prop-2-ynoate: Similar structure but with a prop-2-ynoate group instead of a chloropropenoate group.
(3-Methyloxetan-3-yl)methyl benzoate: Contains a benzoate group instead of a chloropropenoate group.
Uniqueness:
- The presence of the chloropropenoate group in (3-Methyloxetan-3-yl)methyl 3-chloroprop-2-enoate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- The oxetane ring provides unique steric and electronic properties that influence its reactivity and applications.
Propriétés
Numéro CAS |
113001-58-4 |
|---|---|
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
(3-methyloxetan-3-yl)methyl 3-chloroprop-2-enoate |
InChI |
InChI=1S/C8H11ClO3/c1-8(4-11-5-8)6-12-7(10)2-3-9/h2-3H,4-6H2,1H3 |
Clé InChI |
MNHIRIPULUIUSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)COC(=O)C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


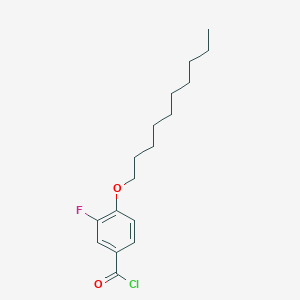
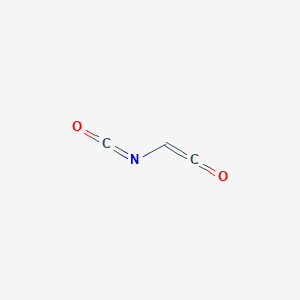
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
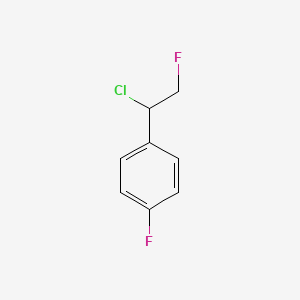
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)


![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
